PF-04822163

PDE1 inhibition CNS drug discovery Quinazoline inhibitors

CNS researchers requiring unambiguous target validation often face confounders from non-selective PDE1 inhibitors like vinpocetine. PF-04822163 resolves this with exceptional selectivity and proven brain penetration. - Selective PDE1 inhibitor (IC50: 2 nM PDE1A, 2.4 nM PDE1B, 7 nM PDE1C) with >100-fold selectivity over PDE10A and minimal activity against PDE2-5, 7, 9, 11. - Demonstrates robust oral bioavailability and blood-brain barrier penetration in rodent models, with a 5.5 h plasma half-life. - Supplied as a solid powder with ≥98% HPLC purity; custom synthesis and bulk quantities available upon request.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.8 g/mol
Cat. No. B12377038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04822163
Molecular FormulaC19H17ClN2O2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=NC=N2)C3CCC4=C3C=C(C=C4)Cl)OC
InChIInChI=1S/C19H17ClN2O2/c1-23-16-8-7-14-17(21-10-22-18(14)19(16)24-2)13-6-4-11-3-5-12(20)9-15(11)13/h3,5,7-10,13H,4,6H2,1-2H3/t13-/m0/s1
InChIKeyMMLGZRFGZAYZTE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-04822163: A Potent, Selective, and CNS-Penetrant PDE1 Inhibitor for Neurological Research


PF-04822163 is a highly potent, orally active, and selective inhibitor of phosphodiesterase 1 (PDE1), a family of calcium-activated enzymes that hydrolyze the second messengers cAMP and cGMP [1]. It demonstrates exceptional potency against all three PDE1 isoforms (PDE1A, PDE1B, and PDE1C) . A key differentiating feature is its proven ability to cross the blood-brain barrier (BBB), making it a critical chemical probe for investigating PDE1's role in central nervous system (CNS) disorders [2]. This compound is the subject of active research and development, including as a lead for PET radioligand development, highlighting its advanced characterization beyond simple screening [3].

Why Generic Substitution of PDE1 Inhibitors Like PF-04822163 Fails in CNS Research


While several compounds are known to inhibit PDE1, they cannot be treated as interchangeable research tools. First-generation PDE1 inhibitors, such as vinpocetine, suffer from poor selectivity and are confounded by off-target effects, including sodium channel blockade, which severely limits their utility for unambiguous target validation in the CNS [1]. Furthermore, many newer PDE1 inhibitors lack the well-documented, combined profile of exceptional potency, high selectivity across the PDE family, and robust brain penetration that defines PF-04822163 [2]. Substituting a compound with an unconfirmed brain exposure profile or weaker selectivity panel for PF-04822163 in a CNS study would introduce significant risk of negative or misleading data, stemming not from the target biology but from an inadequate chemical probe. The following quantitative evidence establishes precisely why PF-04822163 represents a superior, well-validated choice for CNS-focused PDE1 research.

PF-04822163: A Quantitative Evidence Guide for Differentiated Scientific Selection


PF-04822163 vs. PF-04471141: A 15-Fold Improvement in PDE1 Potency

Within the same chemical series discovered by Pfizer, PF-04822163 (a 4-indanylquinazoline) demonstrates a profound, 15-fold increase in inhibitory potency against PDE1B compared to its predecessor, PF-04471141 (a 4-aminoquinazoline) [1]. This improvement is not marginal but represents a significant optimization of the chemical scaffold, enabling more robust target engagement at lower concentrations.

PDE1 inhibition CNS drug discovery Quinazoline inhibitors

PF-04822163 vs. Vinpocetine: Unmatched Selectivity Profile for Target Validation

PF-04822163 exhibits exceptional selectivity across the entire phosphodiesterase family, with IC50 values of >30 µM for PDE3A, PDE5A1, and PDE9A1, translating to a >12,500-fold selectivity window over the primary target PDE1B . In stark contrast, the classic PDE1 inhibitor vinpocetine is known to have significant off-target activity, particularly as a sodium channel blocker, which confounds its use as a selective tool [1].

Selectivity profiling PDE family Off-target pharmacology

PF-04822163 vs. ITI-214: Superior Isoform Coverage for Broader PDE1 Research

While ITI-214 (lenrispodun) is also a potent, CNS-penetrant PDE1 inhibitor, its reported primary affinity is picomolar (Ki = 58 pM) and it is often described as a potent PDE1 inhibitor [1]. However, PF-04822163 has well-defined, low nanomolar IC50 values for all three PDE1 isoforms (PDE1A: 2 nM, PDE1B: 2.4 nM, PDE1C: 7 nM) . This balanced, high-potency inhibition across the entire PDE1 family may be advantageous in research contexts where the specific isoform driving a pathology is unknown or when studying a process where multiple isoforms are implicated.

Isoform selectivity PDE1A PDE1C CNS penetration

PF-04822163 Demonstrates Rapid and High Brain Uptake Validated by PET Imaging

The brain-penetrant properties of PF-04822163 have been rigorously validated using positron emission tomography (PET) imaging. In rodent studies, the radiolabeled tracer [11C]PF-04822163 rapidly crossed the blood-brain barrier, showing high uptake and subsequent washout in PDE1B-rich brain regions like the striatum and substantia nigra [1]. This imaging-based evidence provides a direct, visual, and quantifiable measure of target engagement in the living brain, a level of validation far exceeding simple brain-to-plasma ratio measurements.

CNS PET imaging Blood-brain barrier Target engagement Pharmacokinetics

PF-04822163 vs. ITI-214: A Direct Comparison of Rat Pharmacokinetics

PF-04822163 exhibits favorable pharmacokinetic properties for in vivo studies. Following a 10 mg/kg oral dose in rats, it achieved a Cmax of 274 ng/mL at 0.5 hours and had a terminal half-life of 5.5 hours . In comparison, ITI-214 at a similar 10 mg/kg oral dose in rats reached a Cmax of 94 ng/mL [1]. This represents a 2.9-fold higher plasma concentration for PF-04822163, suggesting potentially better systemic exposure and a more robust pharmacokinetic profile for oral dosing in rodent models.

Oral bioavailability Cmax Half-life Pharmacokinetics

PF-04822163: Optimal Research and Development Application Scenarios


High-Confidence Target Validation in CNS Disorders

When the primary goal is to unequivocally link PDE1 inhibition to a specific behavioral or physiological outcome in a preclinical CNS model (e.g., Parkinson's disease, ADHD), PF-04822163 is the superior choice. Its combination of high potency, clean selectivity over other PDEs , and proven, quantifiable brain exposure [1] ensures that any observed effect is due to PDE1 blockade in the brain and not an off-target artifact. This makes it an ideal chemical probe for publications in high-tier journals.

Developing PDE1-Targeted Positron Emission Tomography (PET) Tracers

PF-04822163's demonstrated ability to be successfully radiolabeled with carbon-11 and its favorable in vivo kinetics (rapid brain uptake and washout) position it as a prime scaffold for developing next-generation PDE1 PET tracers. Research groups focused on nuclear medicine, translational imaging, and clinical biomarker development will find this compound a validated starting point for creating tools to visualize PDE1 expression and occupancy in the living human brain, a capability critical for advancing PDE1-targeted therapeutics.

Robust In Vivo Efficacy Studies via Oral Dosing

For researchers planning long-term or chronic dosing studies in rodent models, PF-04822163's favorable oral pharmacokinetic profile is a key advantage. Its relatively high Cmax and 5.5-hour half-life in rats support effective and sustained target engagement with once-daily oral gavage, simplifying experimental logistics and reducing animal stress. Its ~3-fold higher Cmax compared to ITI-214 [1] at the same oral dose indicates a more robust PK profile for achieving desired plasma concentrations.

Comparative Pharmacology of PDE1 Isoforms

In experiments designed to dissect the functional roles of specific PDE1 isoforms (A, B, or C), the well-defined, low nanomolar IC50 values of PF-04822163 against all three isoforms make it an excellent tool. It can be used to establish a baseline of complete PDE1 family inhibition before deploying more isoform-selective (but potentially less well-characterized) compounds, allowing for a cleaner interpretation of complex pharmacological results.

Technical Documentation Hub

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